N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide
Description
N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound features a triazole ring, a trifluoromethyl group, and an adamantane core, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-4-9-1-10(5-14)3-13(2-9,7-14)12(23)19-6-11-20-8-21-22-11/h8-10H,1-7H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRFVPNTZKDIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)NCC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Adamantane Core Attachment: The adamantane core can be attached through a series of substitution reactions, often involving adamantane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The adamantane core provides structural stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,2,4-triazol-5-ylmethyl)-adamantane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)adamantane-1-carboxamide: Lacks the triazole ring, affecting its biological activity.
Uniqueness
N-(1H-1,2,4-triazol-5-ylmethyl)-3-(trifluoromethyl)adamantane-1-carboxamide is unique due to the combination of the triazole ring, trifluoromethyl group, and adamantane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
